

Application Note: High-Yield Synthesis of 2-Amino-N-cyclohexylacetamide

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Compound of Interest

Compound Name: 2-amino-N-cyclohexylacetamide

CAS No.: 16817-90-6

Cat. No.: B103795

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Abstract & Strategic Overview

This application note details a robust, two-step protocol for the synthesis of **2-amino-N-cyclohexylacetamide** (also known as N-cyclohexylglycinamide) starting from cyclohexylamine.

While peptide coupling agents (e.g., EDC/HOBt) can couple Boc-Glycine to cyclohexylamine, that route is cost-prohibitive for bulk intermediate synthesis. This guide utilizes the Chloroacetyl Chloride Route, a classic industrial method that offers high atom economy and scalability. The synthesis proceeds via a nucleophilic acyl substitution to form an

-chloro intermediate, followed by ammonolysis to yield the target

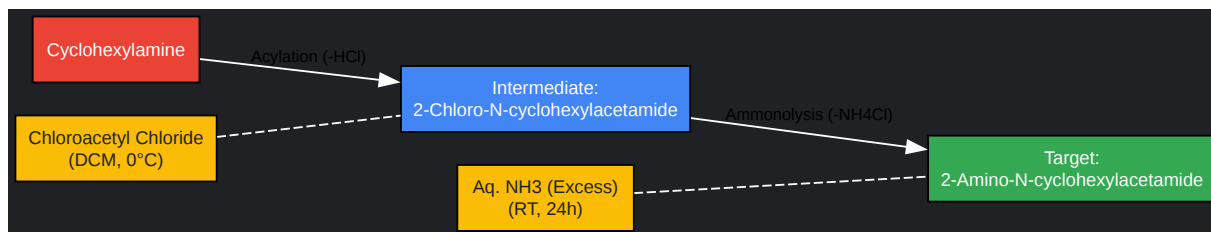
-amino amide.

Core Reaction Scheme

The synthesis is divided into two distinct phases:

- N-Acylation: Formation of 2-chloro-N-cyclohexylacetamide.[1]

- Ammonolysis: Nucleophilic displacement of chloride by ammonia.



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Figure 1: Two-step synthetic pathway for **2-amino-N-cyclohexylacetamide**.

Phase 1: Synthesis of 2-Chloro-N-cyclohexylacetamide

The first step involves the reaction of cyclohexylamine with chloroacetyl chloride. This reaction is highly exothermic and generates HCl. We employ a Dichloromethane (DCM) / Triethylamine (TEA) system to scavenge the acid and ensure solubility.

Reagents & Materials

Reagent	MW (g/mol)	Equiv.[1][2][3] [4][5][6]	Density (g/mL)	Role
Cyclohexylamine	99.17	1.0	0.867	Substrate
Chloroacetyl Chloride	112.94	1.1	1.417	Electrophile
Triethylamine (TEA)	101.19	1.2	0.726	Base (Acid Scavenger)
DCM (Anhydrous)	-	Solvent	-	Solvent

Detailed Protocol

- Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with nitrogen ().
- Solvation: Add Cyclohexylamine (5.0 g, 50.4 mmol) and Triethylamine (6.1 g, 60.5 mmol) to the RBF. Add DCM (50 mL) and cool the mixture to 0°C in an ice bath.
- Addition: Charge the addition funnel with Chloroacetyl Chloride (6.26 g, 55.4 mmol) dissolved in 10 mL DCM.
- Reaction: Dropwise add the acid chloride solution over 30 minutes. Critical: Maintain internal temperature <5°C to prevent bis-acylation or degradation.
- Completion: Once addition is complete, remove the ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).
- Workup:
 - Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.
 - Wash with Sat. (2 x 30 mL) to neutralize excess acid.
 - Wash with Brine (30 mL).
 - Dry over anhydrous , filter, and concentrate in vacuo.
- Result: The intermediate (2-chloro-N-cyclohexylacetamide) typically solidifies as a white/off-white solid. Yield is generally >90%.

Phase 2: Ammonolysis to Target

The conversion of the

-chloro amide to the

-amino amide requires nucleophilic substitution ().

Critical Control Point: You must use a large excess of ammonia (typically >10 equivalents). If the ratio is close to 1:1, the product (a primary amine) will compete with ammonia for the alkyl chloride, leading to the formation of the dimer impurity (secondary amine).

Reagents & Materials

Reagent	Equiv.[1][2][3][4][7]	Role
2-Chloro-N-cyclohexylacetamide	1.0	Substrate
Ammonium Hydroxide (28-30% aq)	20.0	Nucleophile & Solvent
Ethanol (Optional)	-	Co-solvent (if solubility is poor)

Detailed Protocol

- Setup: Place the crude 2-chloro-N-cyclohexylacetamide (from Phase 1) into a pressure vessel or a sealed round-bottom flask.
- Addition: Add Ammonium Hydroxide (28% aq, ~10 mL per gram of substrate).
 - Note: If the solid does not disperse well, add a minimal amount of Ethanol or Methanol to create a homogeneous slurry.
- Reaction: Seal the vessel and stir vigorously at RT for 24 hours.
 - Optimization: Heating to 40°C accelerates the reaction but increases pressure. RT is safer and usually sufficient.
- Workup (Purification Strategy):

- Concentrate the mixture in vacuo to remove excess ammonia and solvent. A white solid residue (product +) remains.
- Basification: Dissolve residue in water (20 mL) and adjust pH to >12 using 2M NaOH.
- Extraction: Extract with DCM (3 x 30 mL) or Ethyl Acetate. The free amine moves to the organic layer; inorganic salts remain in the water.
- Drying: Dry organic layer over and concentrate.
- Recrystallization: If necessary, recrystallize from Ethyl Acetate/Hexane to obtain pure white crystals.

Analytical Validation & QC

Expected Properties

- Appearance: White crystalline solid.
- Melting Point: 108–112°C (Lit. values vary slightly based on solvent).
- Solubility: Soluble in alcohols, DCM, chloroform; moderately soluble in water.

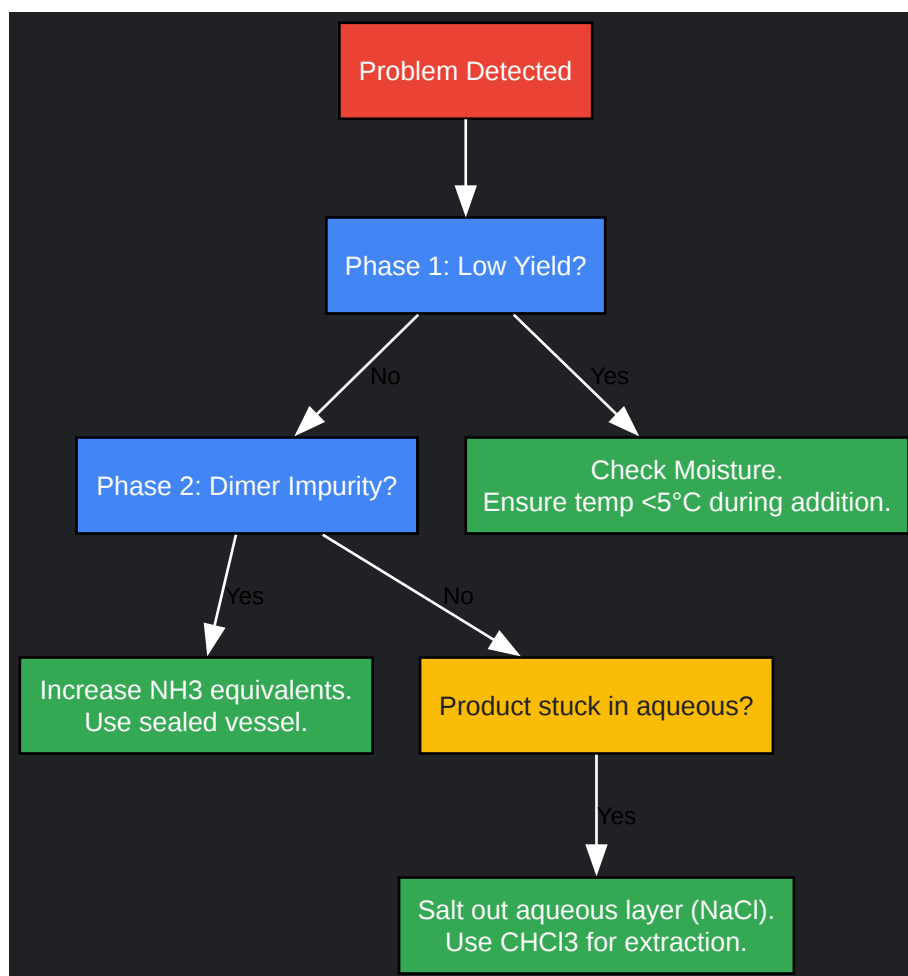
NMR Characterization (Simulated)

- ¹H NMR (400 MHz,):
 - 7.10 (br s, 1H, Amide NH)
 - 3.75 (m, 1H, Cyclohexyl CH-N)
 - 3.32 (s, 2H, - to carbonyl)

- 1.90 - 1.10 (m, 10H, Cyclohexyl protons)
- 1.60 (br s, 2H,
 - chemical shift varies with concentration)

Troubleshooting & Critical Pathways

Use the following logic flow to diagnose low yields or impurities.



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Figure 2: Troubleshooting logic for common synthetic pitfalls.

Common Issues Table

Issue	Probable Cause	Corrective Action
Violent fuming in Step 1	Addition too fast; Moisture present.	Dry all glassware/solvents. Slow down addition.
Product is an oil (Step 1)	Residual solvent or impurities.	Triturate with cold hexanes to induce crystallization.
Low Yield (Step 2)	Product is water-soluble.	The amine is polar. Saturate the aqueous layer with NaCl ("salting out") before extraction.
Secondary Amine Impurity	Insufficient Ammonia.	Ensure >10:1 ratio of :Substrate.

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